molecular formula C21H22ClN3O2S B319116 2-({[(2-chlorobenzoyl)amino]carbothioyl}amino)-N-cyclohexylbenzamide

2-({[(2-chlorobenzoyl)amino]carbothioyl}amino)-N-cyclohexylbenzamide

Cat. No.: B319116
M. Wt: 415.9 g/mol
InChI Key: IJXCYWXZERUMGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

2-({[(2-chlorobenzoyl)amino]carbothioyl}amino)-N-cyclohexylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

2-({[(2-chlorobenzoyl)amino]carbothioyl}amino)-N-cyclohexylbenzamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[(2-chlorobenzoyl)amino]carbothioyl}amino)-N-cyclohexylbenzamide is unique due to its specific structure, which includes a cyclohexylcarbamoyl group and a thiourea moiety. This unique structure contributes to its diverse range of applications and its ability to form stable complexes with transition metals .

Properties

Molecular Formula

C21H22ClN3O2S

Molecular Weight

415.9 g/mol

IUPAC Name

2-[(2-chlorobenzoyl)carbamothioylamino]-N-cyclohexylbenzamide

InChI

InChI=1S/C21H22ClN3O2S/c22-17-12-6-4-10-15(17)19(26)25-21(28)24-18-13-7-5-11-16(18)20(27)23-14-8-2-1-3-9-14/h4-7,10-14H,1-3,8-9H2,(H,23,27)(H2,24,25,26,28)

InChI Key

IJXCYWXZERUMGJ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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